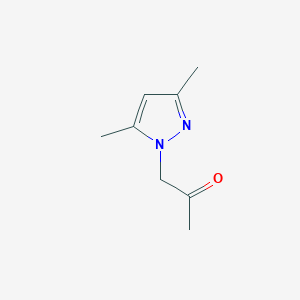

1-(3,5-二甲基-1H-吡唑-1-基)丙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone and its derivatives involves condensation reactions, where various substituted phenyl benzeneazo acetyl acetones are synthesized through the condensation of malon derivatives with acetyl acetones in the presence of glacial acetic acid as a medium. These reactions highlight the versatility of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone in forming complex molecular structures (Pareek, Joseph, & Seth, 2010).

Molecular Structure Analysis

Studies on the molecular and crystal structures of derivatives of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone, such as those involving x-ray analysis, have provided insights into the conformational isomerism and stability of these compounds. These analyses are essential for understanding the reactivity and physical properties of the compounds under study (Foces-Foces, Fernández-castaño, Claramunt, Escolástico, & Elguero, 1996).

Chemical Reactions and Properties

1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone undergoes various chemical reactions, including condensation with aromatic diazonium salts and phenylhydrazine, leading to the formation of arylhydrazones, pyridazines, and indolylpyrazoles. These reactions demonstrate the compound's reactivity towards electrophilic reagents and its utility in synthesizing a wide range of pyrazole-based derivatives (Mohamed, Elnagdi, & Abdel-Khalik, 2001).

Physical Properties Analysis

The physical properties of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone derivatives, such as solubility, melting point, and crystalline structure, have been characterized through various spectroscopic and crystallographic methods. These properties are crucial for determining the compound's suitability in different applications, including its role in medicinal chemistry and materials science.

Chemical Properties Analysis

The chemical properties of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone, including its reactivity with different chemical reagents and conditions, have been explored through the synthesis of diverse derivatives. These studies provide valuable information on the potential of this compound in organic synthesis and the development of new chemical entities with significant biological or physical properties.

- (Pareek, Joseph, & Seth, 2010)

- (Mohamed, Elnagdi, & Abdel-Khalik, 2001)

- (Foces-Foces, Fernández-castaño, Claramunt, Escolástico, & Elguero, 1996)

科学研究应用

1. Anticoronavirus and Antitumoral Activity

- Summary of Application: This compound has been used in the synthesis of derivatives with promising in vitro anticoronavirus and antitumoral activity .

- Methods of Application: The compound was used in the synthesis of a new series of (±)- (3- (3,5-dimethyl-1 H -pyrazol-1-yl)-6-phenyl-6,7-dihydro-5 H - [1,2,4]triazolo [3,4- b ] [1,3,4]thiadiazin-7-yl) (phenyl)methanones .

- Results or Outcomes: The synthesized compounds were tested for their antiviral and antitumoral activity. It was shown that subtle structural variations on the phenyl moiety allowed to tune biological properties toward antiviral or antitumoral activity .

2. Antileishmanial and Antimalarial Evaluation

- Summary of Application: Although the specific compound “1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone” is not mentioned, related compounds have been evaluated for their antileishmanial and antimalarial activity .

- Methods of Application: A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a related compound .

- Results or Outcomes: The related compound showed desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .

3. Synthesis of Metal Complexes

- Summary of Application: This compound has been used in the synthesis of metal complexes, specifically cobalt (II), zinc (II), and cadmium (II) complexes .

- Methods of Application: The compound was used to synthesize a series of Co (II), Zn (II), and Cd (II) complexes supported by 1-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(furan-2-ylmethyl)methanamine (LA) and N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-isopropylaniline (LB) .

- Results or Outcomes: The synthesized complexes were assessed in the ring-opening polymerization of rac-lactide. Heterotactic polylactides (PLAs) were furnished with all complexes .

4. Synthesis of Tridentate and Bidentate Metal Complexes

- Summary of Application: This compound has been used in the synthesis of tridentate and bidentate cobalt (II), zinc (II), and cadmium (II) complexes .

- Methods of Application: The compound was used to synthesize a series of Co (II), Zn (II), and Cd (II) complexes supported by 1-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(furan-2-ylmethyl)methanamine (LA) and N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-isopropylaniline (LB) .

- Results or Outcomes: The synthesized complexes were assessed in the ring-opening polymerization of rac-lactide. Heterotactic polylactides (PLAs) were furnished with all complexes .

属性

IUPAC Name |

1-(3,5-dimethylpyrazol-1-yl)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6-4-7(2)10(9-6)5-8(3)11/h4H,5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLPGYNPJZZIGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

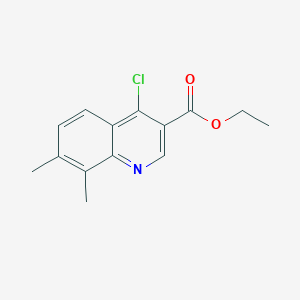

CC1=CC(=NN1CC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363327 |

Source

|

| Record name | 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone | |

CAS RN |

361343-66-0 |

Source

|

| Record name | 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1270196.png)

![2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1270204.png)

![4-[(3-Formyl-2-pyridinyl)oxy]benzenecarbonitrile](/img/structure/B1270206.png)

![4-[3,5-Bis(trifluoromethyl)anilino]-3-phenyl-3-buten-2-one](/img/structure/B1270246.png)

methanone](/img/structure/B1270250.png)

![3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid](/img/structure/B1270262.png)